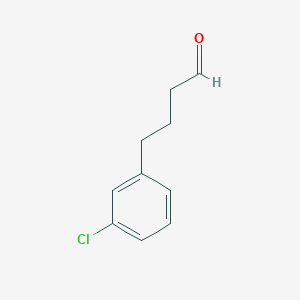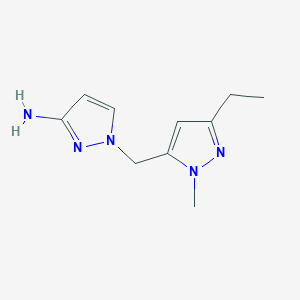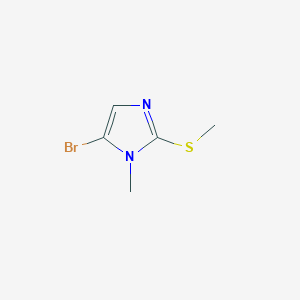
5-Bromo-1-methyl-2-(methylthio)-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-1-methyl-2-(methylthio)-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a bromine atom, a methyl group, and a methylthio group attached to the imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-methyl-2-(methylthio)-1H-imidazole typically involves the bromination of 1-methyl-2-(methylthio)-1H-imidazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.
化学反応の分析
Types of Reactions
5-Bromo-1-methyl-2-(methylthio)-1H-imidazole undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The imidazole ring can undergo reduction under specific conditions to form dihydroimidazole derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate in solvents like acetic acid or dichloromethane.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: Formation of azido, thiocyanato, or methoxy derivatives.
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of dihydroimidazole derivatives.
科学的研究の応用
5-Bromo-1-methyl-2-(methylthio)-1H-imidazole has several scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active imidazole derivatives.
Material Science: Utilized in the development of advanced materials such as organic semiconductors and conductive polymers.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex molecules for various chemical research purposes.
作用機序
The mechanism of action of 5-Bromo-1-methyl-2-(methylthio)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methylthio group can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound-target complex.
類似化合物との比較
Similar Compounds
5-Bromo-1-methylisatin: Contains a bromine atom and a methyl group attached to an isatin ring.
5-Bromo-1-methylindoline-2,3-dione: Features a bromine atom and a methyl group on an indoline-2,3-dione scaffold.
5-Bromo-1-methyl-2-(methylthio)-3-(trifluoromethyl)benzene: Similar structure with an additional trifluoromethyl group on the benzene ring.
Uniqueness
5-Bromo-1-methyl-2-(methylthio)-1H-imidazole is unique due to the presence of both a bromine atom and a methylthio group on the imidazole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
特性
分子式 |
C5H7BrN2S |
|---|---|
分子量 |
207.09 g/mol |
IUPAC名 |
5-bromo-1-methyl-2-methylsulfanylimidazole |
InChI |
InChI=1S/C5H7BrN2S/c1-8-4(6)3-7-5(8)9-2/h3H,1-2H3 |
InChIキー |
QMOUIQRRTZBTTP-UHFFFAOYSA-N |
正規SMILES |
CN1C(=CN=C1SC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








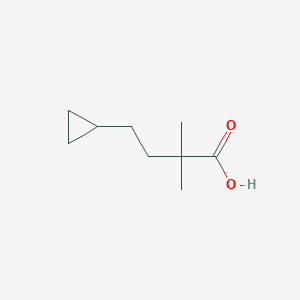

![(4r,6r)-6-(Fluoromethyl)-1-azaspiro[3.3]heptane](/img/structure/B13527788.png)
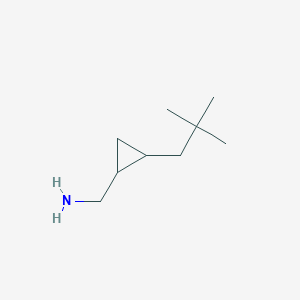

![3-Oxa-7-azabicyclo[4.2.0]octane](/img/structure/B13527802.png)
